Ethyl 5-bromo-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is used as an intermediate in the synthesis of tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) and imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-1H-imidazole-2-carboxylate consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The 5-position of the imidazole ring is substituted with a bromine atom . The 2-position of the ring is substituted with a carboxylate ester group, which consists of a carbonyl (C=O) and an ether (R-O-R’) group .Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-imidazole-2-carboxylate has a molecular weight of 219.04 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, related to Ethyl 5-bromo-1H-imidazole-2-carboxylate, exhibit hydrogen-bonded supramolecular structures in various dimensions. For instance, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate is linked into a chain by N-H...N and C-H...N hydrogen bonds (Costa et al., 2007).
Synthetic Applications in Cyclisation Reactions
Ethyl 5-bromo-1H-imidazole-2-carboxylate analogs have been used as building blocks in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This demonstrates their utility in creating complex molecular structures (Allin et al., 2005).
Transformation into Thiazolidinones
The compound has been utilized in reactions to afford (imidazolylimino)thiazolidinones, which are further transformed into 5-arylidene-4-thiazolidinones. This transformation underlines its versatility in chemical synthesis (Eltsov et al., 2003).
Crystallography and Molecular Structure
The hydrolysis of related compounds leads to structures that are studied for their molecular and crystal properties. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to dihydrates, which are analyzed for their three-dimensional network structures (Wu et al., 2005).
Safety And Hazards
Ethyl 5-bromo-1H-imidazole-2-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
ethyl 5-bromo-1H-imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIMIBOKGAGKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672121 | |
Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-imidazole-2-carboxylate | |
CAS RN |
944900-49-6 | |
Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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